molecular formula C16H13N3O B7519869 3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone

3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone

Cat. No.: B7519869
M. Wt: 263.29 g/mol
InChI Key: MVAKHDFGBQXQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with indole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired product without significant side reactions .

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-5-carboxylic acid derivatives, while reduction could produce dihydroindole derivatives .

Scientific Research Applications

3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The indole moiety can also interact with various biological targets, contributing to the compound’s overall activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of benzimidazole and indole moieties in 3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone makes it unique compared to other compounds that contain only one of these moieties.

Properties

IUPAC Name

3H-benzimidazol-5-yl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19/h1-6,9-10H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAKHDFGBQXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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